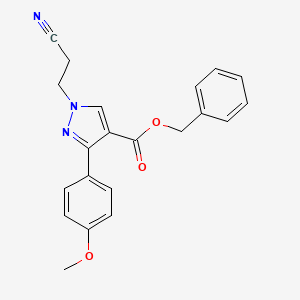
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of phenethylamine derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is not fully understood, but it is believed to act on several different targets in the brain. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is known to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also has antioxidant properties and can protect against oxidative stress, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have several biochemical and physiological effects in animal models. It can increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine can also increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine for lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of phenethylamine derivatives on the brain. However, (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is a synthetic compound and may not accurately reflect the effects of natural compounds on the brain. Additionally, more research is needed to fully understand the safety and toxicity of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine.
Zukünftige Richtungen
There are several potential future directions for research on (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine. One area of interest is its use as a treatment for depression and anxiety disorders. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application is as a treatment for addiction, as (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, more research is needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine and its potential therapeutic applications.
Synthesemethoden
The synthesis of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine involves several steps, starting from the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methylcyclopentanone in the presence of a catalyst to yield (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-4-5-13(6-11)16-10-12-7-14(17-2)9-15(8-12)18-3/h7-9,11,13,16H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHOWKMPJVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxybenzyl)(3-methylcyclopentyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)


![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
